Comparative Physicochemical Profile: Distinguishing 1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-amine from its Regioisomer and Fluorinated Analog
The predicted physicochemical properties of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine differentiate it from its regioisomer, 2-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine, and its trifluoromethyl analog. The target compound exhibits a predicted basicity (pKa) of 10.31±0.29, which is a key determinant of its ionization state and thus its solubility, permeability, and potential for forming salt bonds in a biological target . While the pKa of the 2-substituted isomer is not explicitly documented in the same source, the structural difference in the position of the amine relative to the pyrrole nitrogen is known to significantly alter the electron density and basicity of the amine. Furthermore, compared to the trifluoromethyl analog, 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine, the target compound has a significantly lower molecular weight (124.18 vs. 178.15 g/mol) and lacks the electron-withdrawing trifluoromethyl group, which drastically alters its lipophilicity, metabolic stability, and reactivity profile [1].
| Evidence Dimension | Predicted Basicity (pKa) |
|---|---|
| Target Compound Data | 10.31±0.29 |
| Comparator Or Baseline | 2-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine (Regioisomer): Data not available in primary literature for direct comparison. |
| Quantified Difference | N/A - Direct comparison data unavailable. |
| Conditions | Predicted value (ACD/Labs) |
Why This Matters
The predicted pKa value is critical for understanding the compound's behavior in aqueous solutions and biological assays, which directly impacts its suitability for specific experimental protocols compared to analogs with different basicity.
- [1] Chembase. 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine (EN300-114796). Chembase.cn. View Source
